4,4'-Malonyldibenzonitrile
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Overview
Description
4,4’-Malonyldibenzonitrile is an organic compound with the molecular formula C17H10N2O2 and a molecular weight of 274.27 g/mol . It is also known by its systematic name, 4,4’- (1,3-dioxo-1,3-propanediyl)bis-Benzonitrile . This compound is characterized by the presence of two benzonitrile groups connected by a malonyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 4,4’-Malonyldibenzonitrile typically involves the reaction of benzonitrile derivatives with malonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .
Industrial production methods for 4,4’-Malonyldibenzonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4,4’-Malonyldibenzonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’-Malonyldibenzonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4’-Malonyldibenzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a fluorescent probe by binding to lipid droplets and emitting fluorescence upon excitation . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,4’-Malonyldibenzonitrile can be compared with other similar compounds, such as:
4,4’-Dinitrobibenzyl: This compound has nitro groups instead of nitrile groups, leading to different chemical reactivity and applications.
4,4’-Diaminobutyric acid: This compound contains amino groups and is used as a GABA transaminase inhibitor, highlighting its different biological activity compared to 4,4’-Malonyldibenzonitrile.
The uniqueness of 4,4’-Malonyldibenzonitrile lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications that are distinct from those of its similar compounds .
Properties
Molecular Formula |
C17H10N2O2 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
4-[3-(4-cyanophenyl)-3-oxopropanoyl]benzonitrile |
InChI |
InChI=1S/C17H10N2O2/c18-10-12-1-5-14(6-2-12)16(20)9-17(21)15-7-3-13(11-19)4-8-15/h1-8H,9H2 |
InChI Key |
LZVNVZXXLUCDLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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